molecular formula C14H10ClF3N2O2 B2401306 (E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene](methoxy)amine CAS No. 1092343-94-6

(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene](methoxy)amine

Cat. No. B2401306
CAS RN: 1092343-94-6
M. Wt: 330.69
InChI Key: GSUVFSXDMIDSDM-IFRROFPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound like this can be analyzed using various techniques, including X-ray crystallography and spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For instance, it might undergo reactions with acids, bases, or other reagents, leading to the formation of new compounds .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 330.69. Other physical and chemical properties such as melting point, boiling point, and density can be determined using various analytical techniques .

Scientific Research Applications

Safety and Hazards

As with any chemical compound, handling this substance requires appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices. Specific safety data for this compound may not be readily available, as it’s intended for research use only .

Future Directions

The future directions for research involving this compound could be vast and varied, depending on the field of study. For instance, it could be used in the development of new materials, in pharmaceutical research, or in studies of chemical reactions .

properties

IUPAC Name

(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N-methoxymethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2O2/c1-21-20-7-9-2-4-11(5-3-9)22-13-12(15)6-10(8-19-13)14(16,17)18/h2-8H,1H3/b20-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUVFSXDMIDSDM-IFRROFPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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